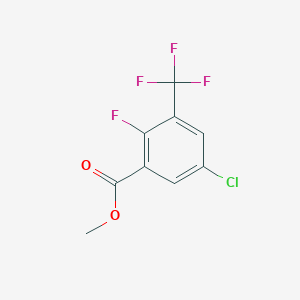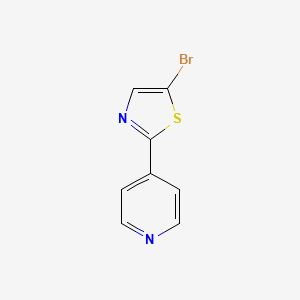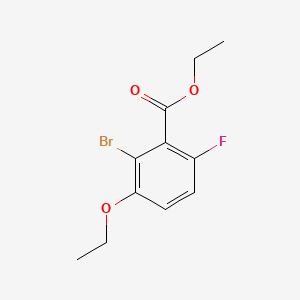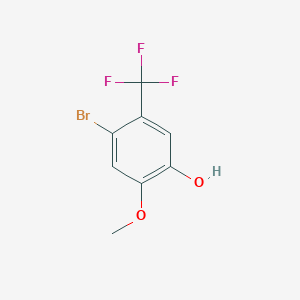
4-Bromo-2-methoxy-5-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6BrF3O2 It is a phenolic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol typically involves multiple steps, starting with the appropriate substituted benzene derivatives. One common method is the bromination of 2-methoxy-5-(trifluoromethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methoxy-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated or defluorinated products.
Applications De Recherche Scientifique
4-Bromo-2-methoxy-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Methoxy-2,5-bis(trifluoromethyl)phenol
Comparison
4-Bromo-2-methoxy-5-(trifluoromethyl)phenol is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer enhanced performance in specific applications, such as drug development or material science .
Propriétés
Formule moléculaire |
C8H6BrF3O2 |
|---|---|
Poids moléculaire |
271.03 g/mol |
Nom IUPAC |
4-bromo-2-methoxy-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3,13H,1H3 |
Clé InChI |
YRSVJOBOQHEBKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


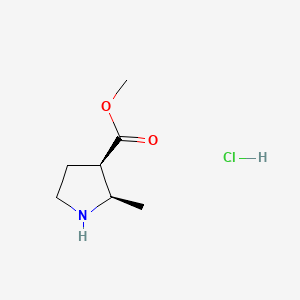
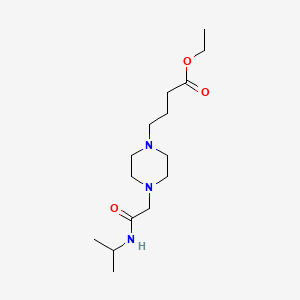
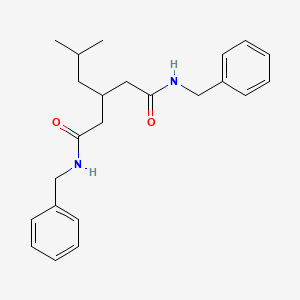
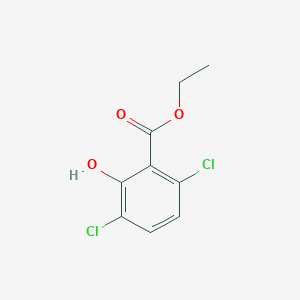
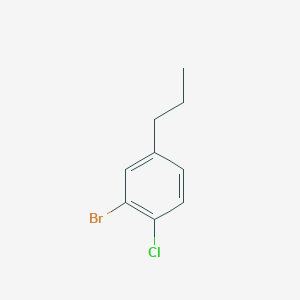
![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
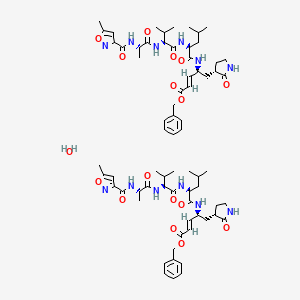
![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)
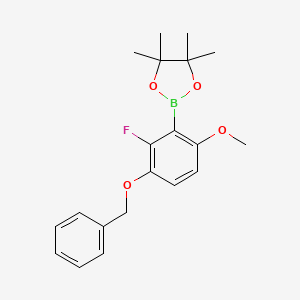
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
